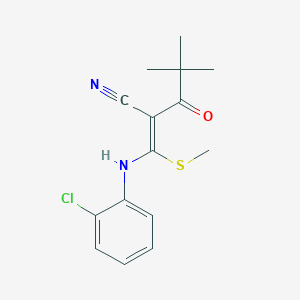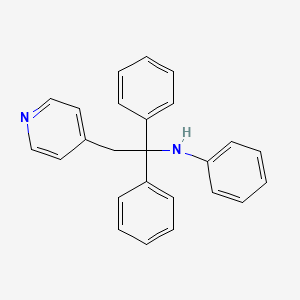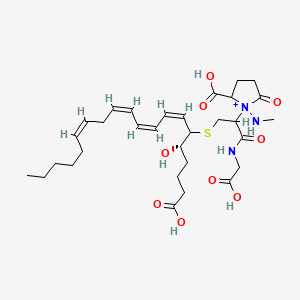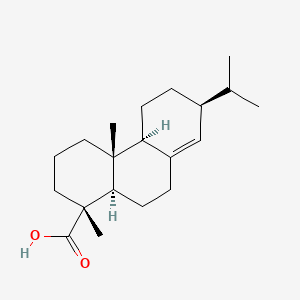
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile is a complex organic compound with a unique structure that includes a nitrile group, a chlorophenyl group, and a dimethylpropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-((2-bromophenyl)amino)-3-methylthioprop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)-3-methylthioprop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((2-methylphenyl)amino)-3-methylthioprop-2-enenitrile
Uniqueness
What sets 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, for example, may enhance its ability to interact with certain biological targets or alter its chemical reactivity compared to compounds with different substituents.
Propiedades
Fórmula molecular |
C15H17ClN2OS |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
(2Z)-2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3/b14-10- |
Clave InChI |
GYSJLNJMLFYWNU-UVTDQMKNSA-N |
SMILES isomérico |
CC(C)(C)C(=O)/C(=C(/NC1=CC=CC=C1Cl)\SC)/C#N |
SMILES canónico |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)





